1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid
CAS No.: 942474-70-6
Cat. No.: VC2307549
Molecular Formula: C13H16N2O6S
Molecular Weight: 328.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942474-70-6 |
|---|---|
| Molecular Formula | C13H16N2O6S |
| Molecular Weight | 328.34 g/mol |
| IUPAC Name | 1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H16N2O6S/c1-22(20,21)10-2-3-11(12(8-10)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
| Standard InChI Key | JBCMVXATWYBDHW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
Introduction
Basic Information and Chemical Identity
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid belongs to the class of heterocyclic compounds due to the presence of a nitrogen atom in its piperidine ring structure. It is characterized by a molecular formula of C₁₃H₁₆N₂O₆S and a molecular weight of 328.34 g/mol. The compound features a piperidine ring substituted with a methylsulfonyl group and a nitrophenyl moiety, providing it with unique chemical properties and potential biological activities.
The compound's identity is defined by several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 942474-70-6 |
| IUPAC Name | 1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid |
| InChI | InChI=1S/C13H16N2O6S/c1-22(20,21)10-2-3-11(12(8-10)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
| InChIKey | JBCMVXATWYBDHW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)N+[O-] |
| MDL Number | MFCD08692431 |
The structural composition includes several key functional groups that contribute to its reactivity and potential applications:
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A piperidine ring with a carboxylic acid group at position 4
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A 2-nitrophenyl group attached to the nitrogen atom of the piperidine
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid is essential for its proper handling and application in research settings. Based on available data, the following properties have been documented:
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 328.34 g/mol |
| Color | Not specified in literature |
| Stability | Stable under recommended storage conditions |
| Solubility | Not fully documented, but likely soluble in polar organic solvents due to functional groups |
| Reactivity | No known specific reactivity issues under normal conditions |
The compound's stability is attributed to its robust structure, though it may react under specific conditions due to the presence of reactive functional groups. It is recommended to store the compound in a cool, dry place away from incompatible materials, particularly strong oxidizing agents .
The presence of both the carboxylic acid and methylsulfonyl groups contributes to the compound's polarity, while the nitro group adds to its electron-withdrawing properties. These characteristics collectively influence its chemical behavior in various reaction environments.
Synthesis and Industrial Production
The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid typically involves a multi-step process starting with readily available aromatic precursors. These reactions require careful control of temperature and the use of specific catalysts to achieve high yields and purity of the final product.
A general synthetic pathway may include the following steps:
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Preparation of appropriately substituted piperidine-4-carboxylic acid derivatives
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Synthesis of the 4-(methylsulfonyl)-2-nitrophenyl intermediate through selective sulfonylation and nitration
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Coupling of the piperidine and phenyl components through nucleophilic substitution
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Final purification steps, potentially involving recrystallization or chromatography
The optimization of reaction conditions, including solvent selection, temperature control, and catalyst usage, plays a crucial role in achieving high-quality product with minimal impurities.
Chemical Reactions and Mechanisms
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid participates in several types of chemical reactions, leveraging the reactivity of its various functional groups. Common reaction types include:
Carboxylic Acid Reactions
The carboxylic acid moiety can undergo typical reactions such as:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amides (as seen in the related 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide)
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Reduction to alcohols or aldehydes with appropriate reducing agents
Nitro Group Transformations
The nitro group provides opportunities for reduction chemistry:
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Reduction to an amino group using hydrogen gas with catalysts or chemical reducing agents
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Potential for further derivatization of the resulting amine through diazotization and coupling reactions
Methylsulfonyl Group Reactions
The methylsulfonyl group can participate in:
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Nucleophilic aromatic substitution reactions under certain conditions
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Potential coordination with metal centers in complex formation
Common reagents used in these transformations include hydrogen peroxide for oxidation processes and sodium borohydride for reduction reactions. The specific products formed depend on reaction conditions and reagents used, allowing for diverse chemical modifications.
Biological Activity and Applications
While specific biological activity data for 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid is limited in the available literature, its structural features suggest potential bioactive properties. The compound's mechanism of action would primarily involve interactions with biological targets such as enzymes or receptors, potentially altering their activity and leading to various biological effects.
Research indicates possible pathways influencing antimicrobial and anticancer activities, though further investigation is needed to confirm these properties for this specific compound. The presence of the methylsulfonyl group, which is found in several bioactive compounds, suggests potential for protein binding interactions.
Applications of this compound include:
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Use as a research chemical in chemical and biological studies
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Service as an intermediate in the synthesis of more complex molecules
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Potential application in proteomics research for studying protein-ligand interactions
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Building block for pharmaceutical development
The compound's unique structural features make it valuable for structure-activity relationship studies in medicinal chemistry, potentially leading to the development of novel therapeutic agents.
| Hazard Classification | Category |
|---|---|
| Acute Toxicity | Category 4 |
| Eye Irritation | Category 2A |
| Skin Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 |
The corresponding hazard statements include:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Recommended safety precautions include:
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Use of appropriate personal protective equipment including gloves, eye protection, and respiratory protection when necessary
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Avoiding skin contact and inhalation
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Handling in well-ventilated areas
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Proper disposal according to local regulations for hazardous waste
Emergency procedures should include thorough eye washing for at least 20 minutes in case of eye contact, and seeking immediate medical attention if the compound is ingested or inhaled in significant quantities .
Comparison with Structurally Related Compounds
To better understand the unique properties of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid, it is valuable to compare it with structurally related compounds. This comparison highlights how subtle structural differences can affect physical, chemical, and potentially biological properties.
Table 1: Comparison of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid with related compounds
Similarly, the substitution of a carboxylic acid with a carboxamide group (as in 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide) changes the hydrogen bonding capabilities and may alter solubility properties and biological interactions.
Future Research Directions
The unique structure and properties of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid suggest several promising avenues for future research:
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Comprehensive evaluation of its biological activity against various targets, including specific enzymes, receptors, and cellular processes
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Development of more efficient and environmentally friendly synthetic routes to improve accessibility and reduce production costs
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Exploration of structure-activity relationships through the systematic modification of key functional groups
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Investigation of potential applications in drug discovery, particularly in areas where sulfonyl-containing compounds have shown promise
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Detailed mechanistic studies of its chemical transformations to better understand reactivity patterns
Further spectroscopic characterization, including detailed NMR, IR, and mass spectrometry analyses, would enhance the understanding of its structural features and potential for chemical modifications.
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